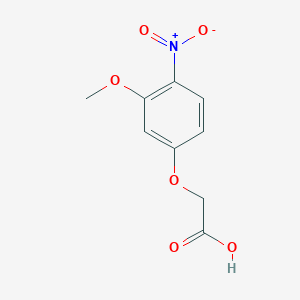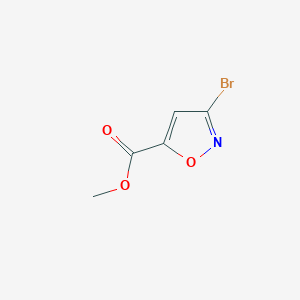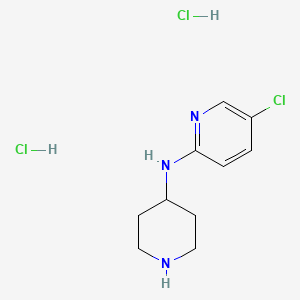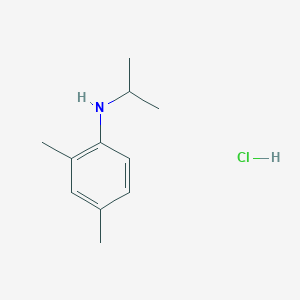![molecular formula C12H13NO4 B1452898 [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol CAS No. 1105191-08-9](/img/structure/B1452898.png)
[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol” is a chemical compound with the molecular formula C12H13NO4 . It is also known as 3-Isoxazolemethanol, 5-(3,4-dimethoxyphenyl)- .
Molecular Structure Analysis
The molecular weight of “this compound” is 235.24 g/mol . The InChI code for this compound is 1S/C12H14N2O3.ClH/c1-15-10-4-3-8 (5-12 (10)16-2)11-6-9 (7-13)14-17-11;/h3-6H,7,13H2,1-2H3;1H .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 235.24 g/mol . The InChI code for this compound is 1S/C12H14N2O3.ClH/c1-15-10-4-3-8 (5-12 (10)16-2)11-6-9 (7-13)14-17-11;/h3-6H,7,13H2,1-2H3;1H .Scientific Research Applications
Crystallographic Applications
Research conducted by Penthala et al. (2016) demonstrates the application of compounds structurally similar to [5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methanol in crystallography. Their study focuses on hydrogen-bonded chains involving methanol in crystal structures, highlighting the role of such compounds in understanding molecular interactions and arrangements in crystalline forms (Penthala et al., 2016).
Synthesis of Novel Compounds
The work by Hote and Lokhande (2014) exemplifies the synthesis of novel compounds using derivatives related to this compound. They showcase the creation of new molecular structures through various chemical reactions, underscoring the significance of such compounds in expanding chemical libraries (Hote & Lokhande, 2014).
Corrosion Inhibition Studies
Research by Sadeghzadeh et al. (2021) investigates the efficiency of isoxazoles, like this compound, as corrosion inhibitors. Their study shows how these compounds can effectively inhibit corrosion in certain environments, proving their utility in materials science and engineering (Sadeghzadeh et al., 2021).
Catalysis and Reaction Mechanisms
The research by Coşkun and Tuncman (2006) explores the use of related compounds in the synthesis of azomethine ylides, emphasizing their role in understanding reaction mechanisms and catalysis processes. Such studies contribute to the broader field of organic chemistry and reaction engineering (Coşkun & Tuncman, 2006).
Electrophilic Reactivity Studies
Cottyn et al. (2009) investigated the electrophilic reactivity of compounds akin to this compound. This research contributes to a deeper understanding of the reactivity and potential applications of such compounds in various chemical reactions and synthesis processes (Cottyn et al., 2009).
Properties
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-15-10-4-3-8(5-12(10)16-2)11-6-9(7-14)13-17-11/h3-6,14H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBSAVZSFQYYZOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CO)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1452817.png)

![2-{4-[(4-Methoxyphenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid hydrochloride](/img/structure/B1452822.png)

![rac-(2R,3R)-3-[(cyclopropylamino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1452826.png)



![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-3,4-dimethylaniline](/img/structure/B1452830.png)
![N-[4-(1-Azepanylsulfonyl)phenyl]-2-bromoacetamide](/img/structure/B1452831.png)
![2-{[(2,2-Dichlorocyclopropyl)methyl]sulfanyl}aniline](/img/structure/B1452833.png)
![1-[(dimethylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1452835.png)
![2-(acetylamino)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1452837.png)
